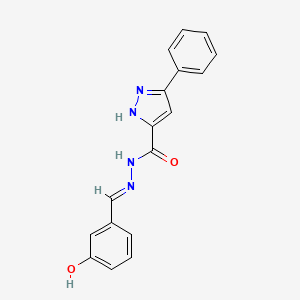

N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde. This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core linked to a hydrazide moiety and a substituted benzylidene group. Its structure facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-14-8-4-5-12(9-14)11-18-21-17(23)16-10-15(19-20-16)13-6-2-1-3-7-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKHJLDZQAJUDI-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as 3-hydroxybutyrate dehydrogenase. This enzyme catalyzes the chemical reaction of ®-3-hydroxybutanoate and NAD+ into acetoacetate, NADH, and a free H+.

Mode of Action

It’s known that hydrazones, a class of compounds to which this molecule belongs, can be synthesized by combining suitable aldehydes with hydrazides. This suggests that the compound might interact with its targets through a similar mechanism, potentially leading to changes in the biochemical pathways within the cell.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-carbohydrazide derivatives vary based on substituents on the benzylidene and pyrazole rings. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl in and ): Enhance thermal stability and may increase biological activity via improved electrophilicity.

- Electron-Donating Groups (e.g., -OCH₃ in ): Improve solubility and influence hydrogen-bonding networks, as seen in the high melting points (257–293°C) .

Spectroscopic Characterization

Computational and Crystallographic Insights

- DFT Studies : reports HOMO-LUMO gaps of ~4.5 eV for E-DPPC, indicating stability. The target compound’s 3-OH group may reduce this gap, enhancing reactivity .

- Crystallography: SHELXL () and WinGX () are widely used for refinement. For example, E-DPPC () forms a monoclinic lattice with C–H···O packing .

Q & A

Basic: What are the optimized synthetic routes for N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a condensation reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and 3-hydroxybenzaldehyde under reflux in ethanol or methanol. Key parameters include:

- Solvent Choice : Polar protic solvents (e.g., ethanol) enhance reaction efficiency due to their ability to stabilize intermediates via hydrogen bonding .

- Temperature : Reflux conditions (70–80°C) for 6–8 hours are optimal to drive the reaction to completion while minimizing side products .

- Purification : Recrystallization using ethanol:water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).

- Characterization : Confirm purity via FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H-NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (m/z calculated for C₁₇H₁₄N₄O₂: 306.3) .

Advanced: How can DFT calculations be applied to predict electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) with the B3LYP/6-311G** basis set is widely used to study:

- Electron Distribution : Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts charge transfer interactions and reactivity .

- Solvent Effects : Employ the IEFPCM solvation model to simulate aqueous environments, revealing stabilization of the keto-enol tautomer due to hydrogen bonding .

- Topological Analysis : Atoms-in-Molecules (AIM) theory identifies critical bond paths and electron density at bond critical points (e.g., C=N bond order ~1.7) .

- Vibrational Assignments : Compare computed IR spectra with experimental data to resolve ambiguities in functional group identification .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- X-ray Diffraction : Resolves crystal packing and confirms the E-configuration of the hydrazone moiety. Anomalies in bond lengths (e.g., C-N vs. C=N) indicate resonance effects .

- ¹H-NMR : Diagnostic peaks include the hydrazone NH (δ 10.5–11.0 ppm, broad) and aromatic protons (δ 6.8–7.8 ppm). Splitting patterns distinguish substituent positions .

- ESI-MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.3) and detects isotopic clusters for chlorine-containing analogs .

Advanced: How to resolve contradictions in molecular docking results when targeting different enzymes?

Methodological Answer:

Contradictions arise due to variations in binding site flexibility or scoring functions. Mitigation strategies include:

- Consensus Docking : Use multiple software (AutoDock Vina, Glide) to cross-validate poses. For example, hydrazone derivatives show higher affinity for ERAP1 (ΔG = -9.2 kcal/mol) vs. DNA gyrase (ΔG = -7.5 kcal/mol) .

- MD Simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviations (RMSD) >2.0 Å suggest pose inaccuracies .

- Experimental Validation : Compare docking predictions with enzymatic IC₅₀ values. A >10-fold discrepancy indicates flawed force field parameters .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of pyrazole-carbohydrazide derivatives?

Methodological Answer:

- Substituent Effects : Replace the 3-hydroxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups. Chloro analogs show enhanced DNA gyrase inhibition (IC₅₀ = 0.15 µg/mL) due to hydrophobic interactions .

- Scaffold Hopping : Compare pyrazole-3-carbohydrazide vs. thieno-pyrazole derivatives. The latter exhibit improved metabolic stability but reduced solubility .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with bioactivity. A contour map showing favorable bulky substituents at the para-position guides lead optimization .

Basic: What are the critical parameters in crystallographic refinement for determining accurate molecular structures?

Methodological Answer:

- Data Quality : Ensure resolution <0.84 Å and Rint <5%. Poor data (e.g., I/σ(I) <2) necessitates recollecting diffraction data .

- Refinement Software : SHELXL refines anisotropic displacement parameters (ADPs) and resolves disorder. Apply restraints for flexible moieties (e.g., rotating phenyl rings) .

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surfaces to validate intermolecular interactions .

Advanced: How to assess the compound’s potential as a selective enzyme inhibitor?

Methodological Answer:

- Target Prioritization : Screen against panels like KinaseProfiler or protease libraries. Pyrazole-carbohydrazides show selectivity for serine hydrolases over kinases .

- Mechanistic Studies : Use stopped-flow kinetics to determine inhibition mode (e.g., competitive vs. non-competitive). Ki values <1 µM indicate high potency .

- Off-Target Profiling : Employ thermal shift assays (DSF) to identify unintended protein targets. ΔTm >2°C suggests significant binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.